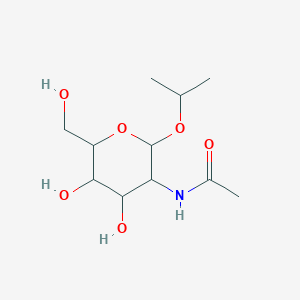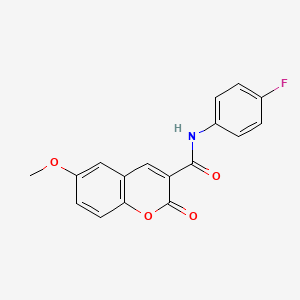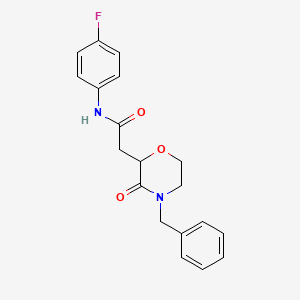![molecular formula C15H13FN4O2S B12137173 N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorofenil)-2-{[5-(furan-2-il)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico sintético que presenta una estructura compleja con múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-fluorofenil)-2-{[5-(furan-2-il)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}acetamida normalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común podría incluir:
Formación del anillo triazol: Esto se puede lograr mediante una reacción de ciclización que involucre un derivado de hidrazina y un precursor adecuado.
Introducción del anillo furano: Este paso podría implicar una reacción de acoplamiento utilizando un derivado de furano.
Uniones del grupo fluorofenilo: Esto se puede hacer a través de una reacción de sustitución nucleófila.
Formación del enlace acetamida: Este paso normalmente implica la reacción de una amina con un cloruro de acilo o anhídrido.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-fluorofenil)-2-{[5-(furan-2-il)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano y el grupo sulfanyl se pueden oxidar en condiciones apropiadas.
Reducción: El anillo triazol se puede reducir para formar diferentes derivados.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como metóxido de sodio u otros nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir diferentes derivados de triazol.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como un posible compuesto bioactivo para estudiar las vías biológicas.
Medicina: Como candidato para el desarrollo de fármacos, particularmente por sus posibles propiedades antimicrobianas o anticancerígenas.
Industria: Como precursor para la síntesis de materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-fluorofenil)-2-{[5-(furan-2-il)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}acetamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas tendrían que ser dilucidados a través de estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-clorofenil)-2-{[5-(furan-2-il)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-(2-bromofenil)-2-{[5-(furan-2-il)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}acetamida
Singularidad
N-(2-fluorofenil)-2-{[5-(furan-2-il)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}acetamida es único debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor pueden mejorar la estabilidad del compuesto y mejorar su interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C15H13FN4O2S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H13FN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21) |
Clave InChI |
BYFPWXIRMQSSOJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12137105.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12137123.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12137130.png)
![3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137141.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137144.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137146.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)


![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)


![N-(3-acetylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12137170.png)
